molecular formula C14H13FN2O2 B7559662 N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide

N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide

Cat. No. B7559662
M. Wt: 260.26 g/mol
InChI Key: TZMSKFUQMRMFIL-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as FMOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and protein kinase C (PKC), which are involved in various cellular processes. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of HDACs and PKC, as well as the induction of cell cycle arrest and apoptosis in cancer cells. The compound has also been found to exhibit antifungal and antiviral properties, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, the compound also has some limitations, including its low solubility in water and its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, including further investigation of its mechanism of action, identification of its molecular targets, and development of new drugs based on its structure. Additionally, this compound can be used as a building block in the synthesis of new peptides and amino acids, which can have potential applications in drug discovery and medicinal chemistry.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to possess anticancer, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, the compound also has some limitations, including its low solubility in water and its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets, which can lead to the development of new drugs and therapies.

Synthesis Methods

N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide can be synthesized using various methods, including the reaction of 2-fluoro-4-methylbenzoyl chloride with 2-aminomethylpyridine, followed by the reaction with methyl isocyanate. The compound can also be synthesized using other methods, such as the reaction of 2-fluoro-4-methylbenzoic acid with 2-aminomethylpyridine, followed by the reaction with thionyl chloride and then methyl isocyanate.

Scientific Research Applications

N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. The compound has been found to possess anticancer, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been used as a building block in organic synthesis, particularly in the synthesis of peptides and amino acids.

properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-9-3-5-12(11(15)7-9)16-14(19)10-4-6-13(18)17(2)8-10/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMSKFUQMRMFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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